molecular formula C38H47NO18 B1583929 [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate CAS No. 33458-82-1

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

Cat. No.: B1583929
CAS No.: 33458-82-1
M. Wt: 805.8 g/mol
InChI Key: PBFGAFDJVQAMRS-KCYQGYFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16-,17-,25+,27+,28-,29+,30-,31+,32-,35-,36?,37+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFGAFDJVQAMRS-KCYQGYFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019965
Record name Euonymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-82-1
Record name Euonymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Euonymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
Reactant of Route 3
Reactant of Route 3
[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
Reactant of Route 4
Reactant of Route 4
[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
Reactant of Route 5
Reactant of Route 5
[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
Reactant of Route 6
Reactant of Route 6
[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
Customer
Q & A

Q1: What is the molecular formula and weight of evonine?

A1: Evonine has a molecular formula of C36H43NO17 and a molecular weight of 753.7 g/mol. [, ]

Q2: From which natural sources can evonine be isolated?

A2: Evonine has been isolated from the seeds of the European spindle tree (Evonymus europaea L.) [, ] and the root bark of Euonymus Sieboldiana Blume. [, ] It has also been found in the stems of Euonymus alatus. []

Q3: What is the core structure of evonine and related alkaloids?

A3: Evonine, along with other alkaloids like neo-evonine and euonymine, share a common structural feature: a macrocyclic evoninic acid diester attached to a highly oxygenated sesquiterpene nucleus. [, ]

Q4: What is the relationship between evonine and other alkaloids found in Evonymus europaea L.?

A4: Evonine is the penta-O-acetyl derivative of deacetylevonine. Other related alkaloids found in the same plant, evorine and evozine, are the tetra- and tri-O-acetyl derivatives of deacetylevonine, respectively. []

Q5: Can evonine be chemically synthesized?

A5: Yes, evonine has been successfully synthesized from dimethyl evoninate and an evoninol derivative. The synthesis involved constructing the 14-membered bislactone ring characteristic of the molecule. [, ]

Q6: What is the role of evoninic acid in the structure of evonine?

A6: Evoninic acid forms an ester bond with a polyhydroxy compound, euonyminol (C15H26O10), to create the evonine molecule. In evonine, the polyhydroxy nucleus of euonyminol has eight esterified hydroxyl groups, a free hydroxyl group, and an oxygen atom involved in a cyclic ether linkage. [, ]

Q7: Has the crystal structure of evonine been determined?

A7: Yes, the X-ray crystal structure of evonine was determined and reported for the first time in a study investigating compounds isolated from Euonymus alatus. []

Q8: Have any microbial transformations of evonine been reported?

A8: Yes, a study found that Arthrobacter citreus ATCC 11624 selectively cleaves acetyl groups in evonine. This microbial transformation results in the production of pentadeacetylevonine, leaving the hydroxyl groups esterified with dicarboxylic evonic acid intact. []

Q9: What is the insecticidal activity of evonine?

A9: Evonine, along with other β-dihydroagarofuran sesquiterpene pyridine alkaloids isolated from Euonymus japonicus, showed insecticidal activity against Mythimna separata. The LC50 value of evonine against this insect was determined to be 23.23 mg/mL. []

Q10: What analytical techniques are used to identify and characterize evonine?

A10: Several analytical methods are employed in evonine research. Mass spectrometry is used to determine empirical formulas and identify specific compounds. [] Nuclear Magnetic Resonance spectroscopy (both 1H and 13C NMR) is crucial for elucidating the structure of evonine and its derivatives. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been utilized to identify and quantify evonine in complex plant extracts. [] X-ray crystallography has also been used to determine the three-dimensional structure of evonine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.